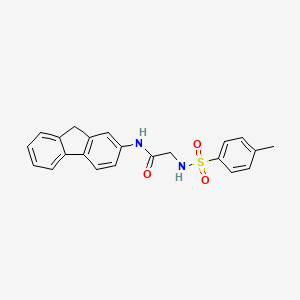

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide, also known as Fmoc-protected amino acid, is a widely used compound in the field of organic chemistry. It is used as a building block for peptide synthesis, which is a critical process in the production of therapeutic drugs, vaccines, and other bioactive molecules.

Applications De Recherche Scientifique

Mechanisms of Chemical Reactions

Research by Meng and Thibblin (1997) on solvent- and base-promoted reactions highlights the utility of fluorene derivatives in studying E2 elimination reactions and intramolecular nucleophilic aromatic substitution, providing insights into reaction mechanisms and kinetics (Meng & Thibblin, 1997).

Metabolites and Biological Interactions

Benkert et al. (1975) identified metabolites of N-(9H-fluoren-2yl)-acetamide in microsomal metabolites, offering a perspective on its metabolism and potential biological interactions (Benkert, Friess, Kiese, & Lenk, 1975).

Fluorescence Studies and Detection Applications

Coleman, May, and Lincoln (2010) described the preparation and properties of a Zn2+ specific fluorophore, providing a foundation for fluorescence-based detection applications in scientific research (Coleman, May, & Lincoln, 2010).

Antimicrobial and Antitumor Activity

Alsantali et al. (2020) synthesized a new series of fluorene-based derivatives, evaluating their antimicrobial and cytotoxic activities, which indicates their potential as future drug prospects in medicinal sciences (Alsantali et al., 2020).

Coordination Chemistry and Intracellular Detection

Hendrickson et al. (2003) conducted a study on the coordination and fluorescence of the intracellular Zn2+ probe Zinquin A, highlighting its application in detecting intracellular Zn2+ levels, which is crucial for understanding the role of zinc in biological systems (Hendrickson, Geue, Wyness, Lincoln, & Ward, 2003).

Synthesis and Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, contributing to the development of compounds with therapeutic applications (Abbasi et al., 2019).

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-15-6-9-19(10-7-15)28(26,27)23-14-22(25)24-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13,23H,12,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHOKRZQAKPZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2881960.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)

![methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881966.png)

![2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2881967.png)

![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881969.png)

![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881977.png)

![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)